molecular formula C8H12N2O2 B1621130 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 324546-22-7

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No. B1621130
M. Wt: 168.19 g/mol
InChI Key: WQPYFXKRRMIJFM-UHFFFAOYSA-N
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Description

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound that is commonly used in laboratory experiments. It is a colorless, water-soluble compound with a molecular formula of C7H11NO2. This compound has been studied extensively and has many applications in scientific research.

Scientific Research Applications

Organic Chemistry

  • Summary of the Application : “2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide” is used in the synthesis of various organic heterocycles . These compounds are considered one of the most important precursors for heterocyclic synthesis .
  • Methods of Application : The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
  • Results or Outcomes : The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Anticancer Research

  • Summary of the Application : “2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide” derivatives have been synthesized and tested for anticancer activity .
  • Methods of Application : The synthesis of these derivatives was carried out by reacting 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .
  • Results or Outcomes : The synthesized compounds were tested for anticancer activity. The most potent and selective cytotoxic effect was found in 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines .

properties

IUPAC Name

2-cyano-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPYFXKRRMIJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384490
Record name 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide

CAS RN

324546-22-7
Record name 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Nitsche, C Steuer, CD Klein - Bioorganic & medicinal chemistry, 2011 - Elsevier
The 3-aryl-2-cyanoacrylamide scaffold was designed as core pharmacophore for inhibitors of the Dengue and West Nile virus serine proteases (NS2B-NS3). A total of 86 analogs was …
Number of citations: 115 www.sciencedirect.com

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